N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea
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Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea is a synthetic organic compound characterized by its unique chemical structure, which includes an azepane ring, a sulfonyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Phenyl Group: The phenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting isothiocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide
- N-[4-(1-azepanylsulfonyl)phenyl]-4-chlorobenzamide
- N-[4-(1-azepanylsulfonyl)phenyl]pentanamide
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-2-15(20)18-16(23)17-13-7-9-14(10-8-13)24(21,22)19-11-5-3-4-6-12-19/h7-10H,2-6,11-12H2,1H3,(H2,17,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQSXQPZFPWFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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